(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride

Chiral Synthesis Enantiomeric Purity Optical Rotation

Procure with confidence using (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS 90940-54-8), the stereochemically pure D-Homophenylalanine ethyl ester. This chiral building block is essential for enantioselective synthesis, notably as a precursor to the (4R)-bisoxazoline ligand. Substitution with the (S)-enantiomer or racemate is scientifically invalid. Sourced as a stable lyophilized powder (36 months at -20°C) to ensure lot consistency across multi-year research programs.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
CAS No. 90940-54-8
Cat. No. B1590723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
CAS90940-54-8
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1
InChIKeyPTFKZMFFSIYCOV-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

90940-54-8 Technical Primer: Procurement-Grade (R)-Ethyl 2-amino-4-phenylbutanoate Hydrochloride for Chiral Synthesis


(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS: 90940-54-8), also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral phenylalanine derivative . It presents as a white to off-white solid with a molecular weight of 243.73 g/mol and the molecular formula C12H18ClNO2 . This compound functions primarily as a key chiral building block or synthetic intermediate in pharmaceutical and chemical research , distinguished from its (S)-enantiomer by its specific stereochemical configuration at the alpha-carbon.

The Risk of Substituting 90940-54-8: Quantifying the Critical Role of Chirality and Salt Form in Research Outcomes


In applications requiring precise stereocontrol, generic substitution of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS: 90940-54-8) is scientifically unsound. Its (S)-enantiomer (CAS: 90891-21-7) or the racemic mixture cannot be interchanged due to fundamentally different physical and stereochemical properties that dictate their behavior as chiral synthons . The specific optical rotation, a critical quality attribute, is distinct for each enantiomer: the (R)-form exhibits [α]/D -38.0±2.0° (c = 1 in H2O) , while the (S)-form shows [α]20/D +26° (c = 1 in chloroform) [1]. This disparity in chiral identity directly impacts the stereochemical outcome of downstream reactions, rendering the compounds non-equivalent for the synthesis of enantiopure pharmaceuticals, ligands, and other advanced intermediates.

Head-to-Head Quantitative Evidence: Why CAS 90940-54-8 Outperforms Alternatives in Chiral Purity and Stability


Chiral Purity Benchmarking: Quantified Optical Rotation as a Key Differentiator for Enantioselective Synthesis

The absolute stereochemical configuration of this compound is verified and distinguished from its (S)-enantiomer by its specific optical rotation. This quantifiable property is essential for ensuring the correct chiral starting material is used . The (R)-enantiomer (90940-54-8) exhibits a specific rotation of [α]/D -38.0±2.0° (c = 1 in H2O) . In contrast, its (S)-counterpart (90891-21-7) is reported with a specific rotation of [α]20/D +26° (c = 1 in chloroform) [1]. This distinct negative rotation confirms the (R)-configuration, which is non-interchangeable with the (S)-form.

Chiral Synthesis Enantiomeric Purity Optical Rotation Stereochemistry

Storage Stability and Shelf-Life Quantification: Lyophilized Powder Stability for Long-Term Procurement Planning

Understanding the long-term stability of a research compound is crucial for procurement and inventory management. This compound, when stored in its lyophilized (freeze-dried) powder form at -20°C, is documented to be stable for 36 months [1]. This is a quantifiable specification provided by the vendor. In contrast, the solution phase stability is significantly lower, with a recommended usage window of only 1 month when stored at -20°C [1].

Stability Shelf-Life Storage Lyophilization

Defined Application as a Chiral Synthon: Evidence-Based Use in Asymmetric Ligand Synthesis

The specific utility of this compound is documented in its use as a synthetic intermediate for the production of (R)-2-amino-4-phenylbutan-1-ol . This chiral alcohol is, in turn, a crucial component for synthesizing the chiral ligand 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine . This application is inherently dependent on the (R)-stereochemistry of the starting material (CAS 90940-54-8), and the racemate or (S)-enantiomer would yield a different stereoisomer of the final ligand, which could have altered or no catalytic activity.

Asymmetric Synthesis Chiral Ligands Intermediate Pharmaceutical

Evidence-Backed Application Scenarios for Procuring (R)-Ethyl 2-amino-4-phenylbutanoate Hydrochloride (90940-54-8)


Enantioselective Synthesis of Chiral Ligands and Catalysts

This compound is the required starting material for synthesizing (R)-2-amino-4-phenylbutan-1-ol, a key precursor for the chiral bisoxazoline ligand, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine . Using the correct (R)-enantiomer (CAS 90940-54-8) ensures the formation of the desired (4R)-stereocenter in the final ligand, which is critical for its function in asymmetric catalysis.

Synthesis of Enantiopure Pharmaceutical Intermediates

As a chiral amino acid derivative , this compound serves as a building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). Its specific (R)-configuration makes it essential for developing drug candidates that require a defined 3D spatial arrangement for biological target interaction, thereby avoiding the complexities of separating racemic mixtures.

Peptide and Peptidomimetic Research

This phenylalanine derivative is employed as a chiral synthon in the solid-phase and solution-phase synthesis of modified peptides and peptidomimetics. The defined stereochemistry at the alpha-carbon, confirmed by its negative optical rotation , is crucial for studying structure-activity relationships (SAR) and for creating conformationally restricted peptide analogs with enhanced stability and bioactivity.

Long-Term Research Programs Requiring Stable Inventory

For research projects spanning several years, the documented stability of the lyophilized powder for 36 months at -20°C [1] is a critical procurement consideration. This allows for the purchase of larger quantities to ensure consistent material across multiple experiments, reducing the risk of lot-to-lot variability and experimental downtime associated with re-ordering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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